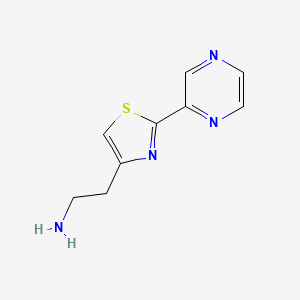

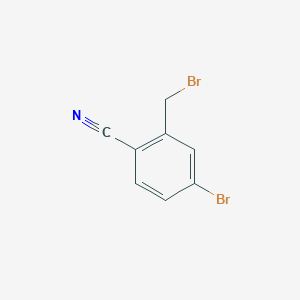

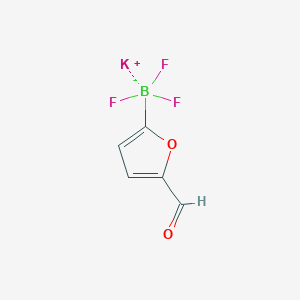

![molecular formula C15H14N4O3 B1370631 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1030457-30-7](/img/structure/B1370631.png)

3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of the [1,2,4]Triazolo[1,5-a]pyrimidin class . It has a molecular formula of C15H14N4O3 and a molecular weight of 298.3 . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Structural Analysis

Formation of Triazolopyrimidine Derivatives : Reactions involving similar compounds to 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid have been reported to produce various triazolopyrimidine derivatives. These reactions are typically catalyzed in specific acidic or basic conditions, and the structures of the products are characterized using techniques like NMR, IR, MS spectroscopy, and X-ray diffraction (Britsun et al., 2006).

Formylation and Structural Elucidation : Similar compounds have been used in formylation reactions under Vilsmeier–Haack conditions. These reactions have led to the synthesis of various dihydrotriazolopyrimidines, whose structures have been elucidated using spectroscopic data and confirmed by X-ray analysis (Lipson et al., 2012).

Chemical Transformations and Reactions

Cyclocondensation Reactions : Studies have shown the ability of related triazolopyrimidine compounds to undergo cyclocondensation reactions with various agents like hydroxylamine and hydrazine, leading to the formation of different heterocyclic compounds. The structural determination of these compounds is primarily based on NMR spectral data, including NOE measurements (Desenko et al., 1998).

Ring-Chain Isomerism : Similar triazolopyrimidines have been observed to exhibit ring-chain isomerism, which is influenced by the solvent used and the length of the substituent chains. This isomerism involves heterocyclic ring opening and has been studied using methods like X-ray diffraction (Pryadeina et al., 2008).

Potential Pharmacological Applications

- Antibacterial Activity : A derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring, similar to the compound , has shown antibacterial activity against various microbial strains. The structure of such compounds has been characterized by a range of techniques including X-ray diffraction and spectroscopy (Lahmidi et al., 2019).

特性

IUPAC Name |

3-(5-methyl-7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-11(7-8-12(20)21)14(22)19-15(16-9)17-13(18-19)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,20,21)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCIHVOAMPEJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

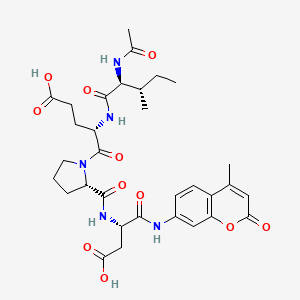

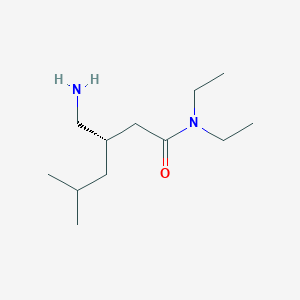

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

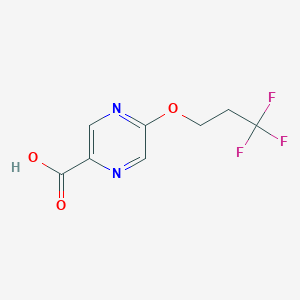

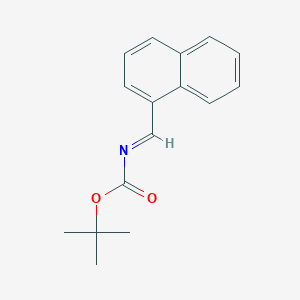

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)

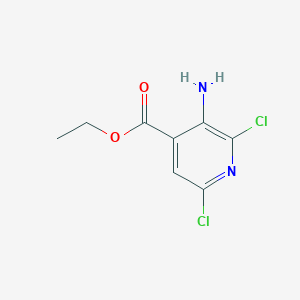

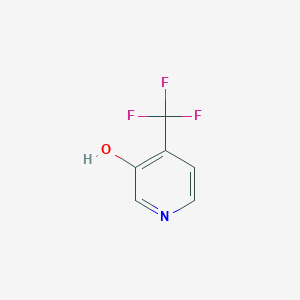

![2-[(4-Methoxyphenyl)amino]butanohydrazide](/img/structure/B1370572.png)